molecular formula C23H26N4O2 B15105798 1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B15105798
M. Wt: 390.5 g/mol
InChI Key: UEFOIVPWMLQKRD-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a methoxyphenyl group, dimethyl substitutions, and a phenylethyl side chain

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one involves several steps. One efficient method involves the preparation of pyrimidinylguanidines, which are key intermediates. The synthesis typically includes the following steps :

    Formation of Pyrimidinylguanidines: This step involves the reaction of appropriate aldehydes with guanidine derivatives under controlled conditions.

    Ring Closure: The pyrimidinylguanidines undergo ring closure with corresponding aldehydes to form the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C23H26N4O2/c1-17-18(2)24-23-26(20-11-7-8-12-21(20)29-3)15-25(16-27(23)22(17)28)14-13-19-9-5-4-6-10-19/h4-12H,13-16H2,1-3H3

InChI Key

UEFOIVPWMLQKRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CCC3=CC=CC=C3)C4=CC=CC=C4OC)C

Origin of Product

United States

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